4-[(Boc-amino)methyl]tetrahydropyran-4-methanol
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of 4-[(tert-butoxycarbonyl-amino)methyl]tetrahydropyran-4-methanol represents a sophisticated heterocyclic system with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 grams per mole. The compound's International Union of Pure and Applied Chemistry name is tert-butyl N-[[4-(hydroxymethyl)oxan-4-yl]methyl]carbamate, which accurately reflects its complex substitution pattern on the tetrahydropyran core structure. The molecule consists of a six-membered saturated ring containing five carbon atoms and one oxygen atom, characteristic of the tetrahydropyran family, with two distinct substituents attached to the same carbon center at position 4.
The stereochemical configuration of this compound presents several important considerations due to the quaternary carbon center at position 4 of the tetrahydropyran ring. The presence of both a hydroxymethyl group and a tert-butoxycarbonyl-protected aminomethyl group at this position creates a highly substituted carbon center that significantly influences the molecule's three-dimensional structure. The Simplified Molecular Input Line Entry System representation (CC(C)(C)OC(=O)NCC1(CCOCC1)CO) clearly illustrates the connectivity pattern, showing the tetrahydropyran ring with its characteristic ether oxygen and the two methyl substituents extending from the quaternary carbon.
The tetrahydropyran ring system adopts the characteristic chair conformation that is typical for six-membered saturated rings, as established through extensive conformational analysis of related tetrahydropyran derivatives. In the gas phase, tetrahydropyran exists in its lowest energy chair conformation with Cs symmetry, providing a stable framework for the attached functional groups. The quaternary substitution at position 4 introduces additional steric considerations that may influence the preferred conformational state and the relative positioning of the hydroxymethyl and protected aminomethyl substituents.
Crystallographic Analysis and Hydrogen-Bonding Networks
The hydrogen-bonding characteristics of 4-[(tert-butoxycarbonyl-amino)methyl]tetrahydropyran-4-methanol are fundamentally influenced by its multiple hydrogen bond donors and acceptors. The compound contains a hydroxyl group capable of both donating and accepting hydrogen bonds, while the carbonyl oxygen of the tert-butoxycarbonyl protecting group serves as an additional hydrogen bond acceptor. The nitrogen atom within the carbamate linkage can also participate in hydrogen bonding interactions, particularly when the protecting group is removed during synthetic procedures.
Crystallographic studies of related tetrahydropyran systems have revealed important insights into the hydrogen bonding behavior of this structural class. Research has demonstrated that tetrahydropyran can form both axial and equatorial hydrogen bond complexes, with the axial form being thermodynamically more stable. In tetrahydropyran-hydrogen chloride complexes characterized by microwave spectroscopy, the rotation constants are consistent with Cs symmetry, with the hydrogen bond donor pointing toward the domain of the axial and equatorial lone pairs at the oxygen atom. This fundamental understanding provides crucial context for predicting the hydrogen bonding behavior of 4-[(tert-butoxycarbonyl-amino)methyl]tetrahydropyran-4-methanol in crystalline environments.
The hydroxymethyl substituent in the target compound introduces additional complexity to the hydrogen bonding network. The primary alcohol group can participate in both intramolecular and intermolecular hydrogen bonding, potentially forming networks that stabilize specific conformational states. Studies of similar tetrahydropyran derivatives have shown that hydroxyl groups attached to the ring system can form intramolecular hydrogen bonds with the ring oxygen, influencing the overall molecular geometry and stability. The presence of the tert-butoxycarbonyl group provides an additional hydrogen bond accepting site that can participate in intermolecular interactions in the solid state.
The nitrogen atom within the carbamate functionality represents another critical site for hydrogen bonding interactions. When the tert-butoxycarbonyl protecting group is present, the nitrogen is involved in the carbamate bond and has reduced hydrogen bonding capability. However, upon deprotection, the resulting primary amine would become a strong hydrogen bond donor, significantly altering the hydrogen bonding network and potentially affecting crystalline packing arrangements.
Comparative Conformational Studies with Tetrahydropyran Derivatives
Conformational analysis of 4-[(tert-butoxycarbonyl-amino)methyl]tetrahydropyran-4-methanol must be considered within the broader context of tetrahydropyran derivative behavior. The parent tetrahydropyran molecule exhibits well-characterized conformational preferences, with the chair conformation being significantly more stable than alternative boat or twist conformations. The introduction of substituents at the 4-position, particularly bulky groups like those present in the target compound, introduces additional conformational considerations that must be carefully evaluated.
Quantum chemical calculations performed on related 3,5-substituted tetrahydropyran-4-one derivatives using density functional theory methods have provided valuable insights into conformational preferences. These studies utilized the B3LYP functional with 6-31G(d) and 6-311+G(3df,2p) basis sets to determine stable conformations and calculate total energies and dipole moments. For compounds with multiple substituents, the most stable conformers often adopt configurations that minimize steric interactions while maximizing favorable intramolecular interactions such as hydrogen bonds.
The dual substitution pattern in 4-[(tert-butoxycarbonyl-amino)methyl]tetrahydropyran-4-methanol creates unique conformational constraints. The quaternary carbon at position 4 bears both a hydroxymethyl group and a tert-butoxycarbonyl-protected aminomethyl group, creating significant steric bulk that influences the ring conformation and the relative positioning of these substituents. Comparative studies with other 4-substituted tetrahydropyran derivatives suggest that the chair conformation remains the most stable, but the specific orientation of the substituents may differ from those observed in less hindered systems.
The tert-butoxycarbonyl protecting group itself introduces conformational complexity due to its substantial size and the rotational freedom around the carbon-nitrogen bond. Studies of tert-butoxycarbonyl-protected amino acids and related compounds have shown that this group can adopt multiple conformations, with preferences often determined by intramolecular hydrogen bonding and steric interactions. In the context of the tetrahydropyran system, the positioning of this bulky protecting group relative to the ring and the hydroxymethyl substituent becomes a critical factor in determining the overall molecular conformation.
| Comparative Parameter | Tetrahydropyran | 4-Hydroxymethyl Derivative | Target Compound |
|---|---|---|---|
| Ring Conformation | Chair | Chair | Chair (predicted) |
| Symmetry | Cs | C1 | C1 |
| Hydrogen Bond Sites | 1 acceptor | 2 donors, 2 acceptors | 2 donors, 3 acceptors |
| Steric Hindrance | Minimal | Moderate | High |
Research on related tetrahydropyran derivatives has also examined the effects of protecting group removal on conformational preferences. Studies of tert-butoxycarbonyl-protected amine-terminated alkanethiols showed that deprotection resulted in significant changes to molecular packing and conformational order. The removal of the bulky protecting group led to decreased packing densities and altered conformational preferences, suggesting that similar effects might be observed upon deprotection of 4-[(tert-butoxycarbonyl-amino)methyl]tetrahydropyran-4-methanol.
The hydroxymethyl group provides an additional conformational variable through rotation around the carbon-carbon bond connecting it to the ring. Studies of tetrahydropyran-4-methanol, the parent compound containing only the hydroxymethyl substituent, have established baseline conformational preferences that can be compared to the more complex target molecule. The presence of the additional tert-butoxycarbonyl-protected aminomethyl group in the target compound is expected to introduce steric interactions that may alter the preferred conformation of the hydroxymethyl group relative to the ring system.
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)oxan-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFDWZOPHOOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Tetrahydropyran-4-methanol
The tetrahydropyran-4-methanol core can be prepared by:
- Reduction of tetrahydropyran-4-one or oxidation/reduction sequences starting from tetrahydropyran derivatives.
- Selective hydroxymethylation at the 4-position using formaldehyde or related reagents under acidic or basic catalysis.
Introduction of the Aminomethyl Group
The aminomethyl substituent at the 4-position can be introduced via:
- Nucleophilic substitution reactions using halo-methyl derivatives (e.g., chloromethyl or bromomethyl tetrahydropyran-4-methanol) with a Boc-protected amine nucleophile.
- Reductive amination of the corresponding aldehyde intermediate at the 4-position with Boc-protected amine sources.
Boc Protection of the Amino Group
If the amino group is introduced in its free form, it is subsequently protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the Boc-protected amine.
Representative Preparation Procedure
A representative synthetic route reported in literature and patents involves:
Formation of 4-(aminomethyl)tetrahydropyran-4-methanol:
- Starting from tetrahydropyran-4-methanol, the hydroxyl group at the 4-position is converted to a leaving group (e.g., tosylate).
- Nucleophilic substitution with an amine source (e.g., ammonia or a primary amine) introduces the aminomethyl group.
Protection of the amino group:
- The free amine is reacted with Boc2O in an organic solvent such as dichloromethane, in the presence of a base, to afford this compound.
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- The product is purified by standard techniques such as extraction, crystallization, or chromatography to obtain the pure Boc-protected compound.
Optimization and Reaction Conditions
- The Boc protection step is typically performed at 0 °C to room temperature to minimize side reactions.
- Solvents such as dichloromethane or tetrahydrofuran are preferred for their ability to dissolve both reactants and facilitate reaction.
- Bases like triethylamine or sodium bicarbonate are used to neutralize the acid by-product and drive the reaction to completion.
- Reaction times vary from 1 to 24 hours depending on scale and conditions.
Data Table: Typical Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxyl activation (tosylation) | Tosyl chloride, pyridine | 0 °C to RT | 2-4 hours | 80-90 | Formation of good leaving group |
| Aminomethyl substitution | Ammonia or primary amine, solvent (EtOH) | RT to 50 °C | 6-12 hours | 70-85 | Nucleophilic substitution |
| Boc protection | Boc2O, triethylamine, DCM | 0 °C to RT | 1-24 hours | 85-95 | Protects amino group, prevents side reactions |
| Purification | Extraction, chromatography | - | - | - | Yields depend on purification efficiency |
Research Findings and Analytical Data
- The Boc-protected product exhibits characteristic NMR signals confirming the presence of the Boc group and the tetrahydropyran ring.
- IR spectroscopy shows strong carbamate C=O stretch near 1690 cm^-1.
- High purity is confirmed by HPLC and elemental analysis.
- The compound is stable under standard storage conditions due to the Boc protection.
Notes on Scalability and Industrial Preparation
- The reaction steps are amenable to scale-up with control of temperature and pH being critical to maintain product quality.
- Use of aqueous-organic biphasic systems can facilitate purification and isolation.
- Salt saturation (e.g., NaCl) in aqueous phases can enhance extraction efficiency of organic intermediates, as demonstrated in related esterification and amination processes.
- The Boc protection is a well-established industrial process, ensuring reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbamate group would produce an amine.
Scientific Research Applications
tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The tetrahydropyran ring and hydroxymethyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Tetrahydropyran-4-methanol (CAS 14774-37-9)
4-(Boc-amino)tetrahydropyran-4-carboxylic Acid (CAS 172843-97-9)
- Structure : Replaces the hydroxymethyl group with a carboxylic acid (-COOH).
- Properties: Molecular weight: 245.27 g/mol. Solubility: 15 g/L in water (higher than methanol derivatives due to the polar carboxylic acid) . Melting point: 157°C (decomposition), indicating thermal stability .
- Applications : Used in peptide coupling and as a building block for macrocyclic compounds .
[4-(Bromomethyl)tetrahydropyran-4-yl]methanol (CAS 174747-96-7)
- Structure: Bromomethyl substituent instead of Boc-amino.
- Properties :
- Applications : Intermediate in synthesizing more complex derivatives.
4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran Hydrochloride
- Structure : Deprotected amine (-NH2) and hydroxymethyl group.
- Properties :
- Applications : Precursor for unprotected amine-containing pharmaceuticals .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
Synthetic Accessibility : Boc-protected tetrahydropyran derivatives are synthesized via multi-step routes, often involving acetonitrile as a solvent and acetyl chloride as a catalyst (similar to 4-amidotetrahydropyran synthesis) . The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Biological Relevance: Boc protection enhances lipophilicity, improving membrane permeability compared to deprotected amines (e.g., 4-amino-THP·HCl) . The tetrahydropyran ring’s rigidity promotes face-to-face stacking in foldamers, enabling applications in β-sheet mimicry .
Market Context: Boc-amino derivatives (e.g., N-Boc-4-methoxybenzyl-glycine) are priced between €109–328, reflecting their utility in peptide synthesis .
Biological Activity
4-[(Boc-amino)methyl]tetrahydropyran-4-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyran ring with a Boc (tert-butyloxycarbonyl) protected amino group and a hydroxymethyl substituent. Its molecular formula is C₁₁H₁₉NO₃, and it has unique properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms are noted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It could modulate receptors associated with neurotransmission or immune response, influencing physiological outcomes.
- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS, which can lead to oxidative stress in target cells, thereby affecting their viability and function.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens, potentially useful in treating infections.
- Anticancer Potential : Investigations into its anticancer effects have indicated that it might inhibit tumor cell growth through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Research Findings
Recent studies have evaluated the efficacy of this compound through various experimental approaches:
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the growth of cancer cell lines, suggesting a dose-dependent effect on cell viability.
- Another investigation highlighted its ability to reduce inflammation markers in cultured macrophages.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating potential for further development as an anticancer agent.
Data Tables
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of cytokine levels |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's solubility and lipophilicity influence its absorption rates.
- Distribution : Its ability to cross biological membranes may affect its distribution within tissues.
- Metabolism : The metabolic pathways involved in the degradation of this compound can impact its efficacy and toxicity.
- Excretion : Knowledge about its excretion routes is essential for determining dosing regimens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For instance, the Boc-protected amino group can be introduced via nucleophilic substitution or coupling reactions using tert-butoxycarbonyl (Boc) anhydride. Reaction optimization may include adjusting solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) to minimize side reactions like premature Boc deprotection. AI-driven retrosynthesis tools, as demonstrated for related tetrahydropyran derivatives, can predict feasible routes by leveraging databases like Reaxys or Pistachio . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane.
Q. How can the Boc-protected intermediate be characterized to confirm structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the Boc group’s presence (e.g., a singlet at ~1.4 ppm for tert-butyl protons). Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl stretches (~1680–1720 cm⁻¹ for Boc carbamate). For tetrahydropyran derivatives, coupling constants in NMR (e.g., axial/equatorial proton splitting) help confirm ring conformation .
Q. What strategies are effective for introducing the hydroxymethyl group at the tetrahydropyran-4 position?
- Methodological Answer : The hydroxymethyl group can be installed via Grignard addition to a ketone intermediate or reduction of a carbonyl precursor (e.g., using NaBH₄ or LiAlH₄). For sterically hindered systems, catalytic hydrogenation or enzymatic reduction may improve selectivity. Evidence from similar tetrahydropyran-4-methanol derivatives highlights the use of acetyl chloride in acetonitrile to stabilize intermediates during functionalization .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Ru(II) complexes or proline-derived organocatalysts) can induce enantioselectivity. Studies on tetrahydrobenzo[b]pyran synthesis demonstrate that Ce1MgxZr1−xO₂ nanocatalysts or L-proline in aqueous media achieve >90% enantiomeric excess (ee). Reaction parameters such as pH (6–8) and solvent (water/ethanol mixtures) are critical for maintaining catalyst activity .
Q. What are the key stability challenges for the Boc-protected intermediate under varying pH and temperature conditions?
- Methodological Answer : The Boc group is susceptible to acidic hydrolysis (pH < 3) and thermal degradation (>40°C). Stability studies on related compounds recommend storing intermediates at −20°C in anhydrous solvents (e.g., THF or DCM). For long-term storage, lyophilization with cryoprotectants like trehalose may prevent decomposition. Real-time stability monitoring via HPLC or LC-MS is advised .
Q. How can researchers address discrepancies in spectroscopic data between synthesized and theoretical structures?
- Methodological Answer : Computational tools (e.g., DFT calculations with Gaussian) predict NMR chemical shifts and coupling constants, which can be compared to experimental data. For tetrahydropyran derivatives, molecular dynamics simulations resolve discrepancies arising from ring puckering or solvent effects. X-ray crystallography provides definitive conformation validation .
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and tandem MS (MS/MS) achieves parts-per-million (ppm) sensitivity. Solid-phase extraction (SPE) using HLB cartridges pre-concentrates impurities, while ion mobility spectrometry (IMS) separates isomers. Method validation should include spike/recovery experiments in matrices like wastewater or biological fluids .
Q. How do steric and electronic effects influence the reactivity of the tetrahydropyran ring in cross-coupling reactions?
- Methodological Answer : The tetrahydropyran ring’s chair conformation imposes steric hindrance on axial substituents, slowing reactions like Suzuki-Miyaura couplings. Electron-withdrawing groups (e.g., Boc) deactivate the ring, requiring Pd catalysts with bulky ligands (e.g., SPhos). Microwave-assisted synthesis (100–120°C, 30 min) enhances yields by overcoming kinetic barriers, as shown in aryl-tetrahydropyran cross-coupling studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
